molecular formula C7H12O2 B1589572 2-Vinyloxytetrahydropyran CAS No. 22408-41-9

2-Vinyloxytetrahydropyran

Cat. No. B1589572
CAS RN: 22408-41-9
M. Wt: 128.17 g/mol
InChI Key: BYUNYALHUMSCSA-UHFFFAOYSA-N
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Description

2-Vinyloxytetrahydropyran is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The InChI code for 2-Vinyloxytetrahydropyran is 1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 .


Physical And Chemical Properties Analysis

2-Vinyloxytetrahydropyran is a liquid at 20°C . It has a specific gravity of 0.97 . The boiling point is 60°C at 21mmHg .

Scientific Research Applications

Synthesis of Dihydropyrans and Epoxytetrahydropyrans

The synthesis of 3,6-dihydropyrans and 4,5-epoxytetrahydropyrans from β-hydroxy aldehyde, which involves a tandem sequence of base-promoted conjugative addition to a vinyl onium salt, is a significant application. This process can lead to either 3,6-dihydropyran derivatives or 4,5-epoxytetrahydropyran scaffolds, both of which are common substructures in polyketide natural products (Catalan‐Munoz, Mueller, & Ley, 2010).

O-Vinylation–Ring-Closing Metathesis Strategy

A novel approach employing abundant esters as starting materials has been developed, which allows access to differentially disubstituted-3,4-dihydro-2-pyrans through a unique O-vinylation–RCM sequence (Dechert-Schmitt, Cabral, & Kung, 2016).

Gold(I)-Catalyzed Synthesis

A trinuclear gold(I)-oxo complex catalyzes the stereocontrolled synthesis of 2-hydroxy-3,6-dihydropyrans from propargyl vinyl ethers. This process features excellent diastereoselectivity and chirality transfer, making it valuable in synthesizing enantioenriched pyrans and spiroketals (Sherry, Maus, Laforteza, & Toste, 2006).

One-Pot Synthesis of Dihydropyridines

A one-pot synthesis of highly substituted heterocycles like 1,2-dihydropyridines and 2H-pyrans starting from propargyl vinyl ethers has been achieved, which involves a transition metal-catalyzed propargyl-Claisen rearrangement (Harschneck & Kirsch, 2011).

Heterogeneous Enantioselective Synthesis

The formation of dihydropyran from E-ethyl-2-oxo-3-pentenonate and vinyl ethyl ether using copper (II) bis(oxazoline) as a catalyst, highlights the application of heterogeneous catalysis in enantioselective synthesis (Wan, McMorn, Hancock, & Hutchings, 2003).

Safety And Hazards

2-Vinyloxytetrahydropyran is a flammable liquid and vapor . Precautions should be taken to keep the container tightly closed, avoid heat/sparks/open flames/hot surfaces, and use only non-sparking tools .

properties

IUPAC Name

2-ethenoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUNYALHUMSCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468053
Record name 2-Vinyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyloxytetrahydropyran

CAS RN

22408-41-9
Record name 2-Vinyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinyloxytetrahydropyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.52 mol of 2-(2-chloroethoxy)-tetrahydro-2H-pyran, 93 g of sodium hydroxide reduced to a powder and 25 g of tetrabutylammonium monosulphate is stirred for 1 hour and then distilled at 50° C. and 20 torr. The distillate is then dried over sodium sulphate, allowing the expected product to be isolated.
Quantity
1.52 mol
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JG Cannon, PD Armstrong - Journal of Medicinal Chemistry, 1970 - ACS Publications
… írares-2-Acetoxycyclopropyltrimethylammonium iodide has beenprepared from an olefinic starting material, 2-vinyloxytetrahydropyran; assignment of the trans configuration to the …
Number of citations: 40 pubs.acs.org
KK Chen - Journal of Medicinal Chemistry, 1970 - ACS Publications
… írares-2-Acetoxycyclopropyltrimethylammonium iodide has beenprepared from an olefinic starting material, 2-vinyloxytetrahydropyran; assignment of the trans configuration to the …
Number of citations: 14 pubs.acs.org
C Liu, N Shen, R Shang - Nature Communications, 2022 - nature.com
Under visible light irradiation, o-phosphinophenolate functions as an easily accessible photoredox catalyst to activate trifluoromethyl groups in trifluoroacetamides, trifluoroacetates, and …
Number of citations: 55 www.nature.com
AF Casy - Annual Reports Section" B"(Organic Chemistry), 1974 - pubs.rsc.org
… trans-amide (54), itself derived from the ester (53) formed along with some cis-isomer during the copper-catalysed reaction between ethyl diazoacetate and 2-vinyloxytetrahydropyran (…
Number of citations: 1 pubs.rsc.org
AR Ekkati, M Bollini, RA Domaoal, KA Spasov… - Bioorganic & medicinal …, 2012 - Elsevier
… The alcohol for 5i was prepared by reductive rearrangement of 2-vinyloxytetrahydropyran. Activities against the IIIB strain of HIV-1 were measured using MT-2 human T-cells; EC 50 …
Number of citations: 34 www.sciencedirect.com
D Yamanaka, S Matsunaga, Y Kawamura… - Tetrahedron …, 2008 - Elsevier
The transacetalization of 2-alkoxy-4-benzylidenetetrahydrofurans with alcohols proceeds smoothly with the aid of Fe(ClO 4 ) 3 catalyst. The catalyst reactivity is ordered as Fe(ClO 4 ) 3 >…
Number of citations: 8 www.sciencedirect.com
AEWT Catalyst - kochi-tech.ac.jp
近年, 地球規模で広がる環境への負荷を出来るだけ軽減し, いわゆる環境に優しい分子・反応の設計や化学合成を目指してより良い環境を作るために, グリーンケミストリーへの取り組みが進んでいる. …
Number of citations: 0 www.kochi-tech.ac.jp
川村泰史 - 2009 - core.ac.uk
… 2-Vinyloxytetrahydropyran (513 mg, 4.0 … 2-Vinyloxytetrahydropyran (513 mg, 4.0 …
Number of citations: 3 core.ac.uk

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